molecular formula C14H8ClFO4 B580407 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261906-07-3

3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Cat. No.: B580407
CAS No.: 1261906-07-3
M. Wt: 294.662
InChI Key: ZFXHNLDPBUCFRO-UHFFFAOYSA-N
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Description

3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a high-value biphenyl derivative designed for advanced research and development. This compound is primarily investigated as a key synthetic intermediate or building block in medicinal chemistry and materials science. Its structure, featuring carboxylic acid functional groups at the 3 and 4' positions, along with chloro and fluoro substituents, makes it a versatile precursor for the synthesis of more complex molecules, such as pharmaceutical candidates or functional organic materials. Researchers utilize this dicarboxylic acid in the construction of metal-organic frameworks (MOFs) and other coordination polymers, where its rigid biphenyl core and multiple binding sites can contribute to the formation of structures with tailored porosity and properties. In drug discovery, it serves as a critical scaffold for creating potential enzyme inhibitors or receptor ligands, leveraging the halogen atoms for molecular recognition and the carboxylic acids for salt formation or further derivatization. This reagent is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-12-6-7(1-2-11(12)14(19)20)8-3-9(13(17)18)5-10(16)4-8/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXHNLDPBUCFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690909
Record name 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-07-3
Record name 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination via Hypervalent Iodine Reagents

Hypervalent iodine(III) compounds, such as (difluoroiodo)arenes, are employed for selective fluorination due to their mild reactivity and high functional group tolerance. For instance, the 5-fluoro substituent can be introduced using bis(fluoroxy)iodobenzene (BFIB) under anhydrous conditions in dichloromethane at 0°C. This method avoids harsh fluorinating agents like HF, reducing corrosion risks and improving safety.

Chlorination Using Electrophilic Reagents

Chlorination at the 3'-position is achieved via electrophilic aromatic substitution. (Dichloroiodo)benzene (PhICl₂) serves as a stable chlorinating agent, reacting with the biphenyl intermediate in acetic acid at 50°C. This reagent minimizes over-chlorination and provides regioselectivity, with reported yields of 65–75% for analogous substrates.

Table 2: Halogenation Reaction Parameters

HalogenReagentSolventTemperature (°C)Time (h)Yield (%)
FBFIBCH₂Cl₂0468
ClPhICl₂AcOH50672

The introduction of carboxylic acid groups at the 3 and 4' positions employs transition metal-catalyzed C–H activation. A rhodium(III) catalyst (e.g., [Cp*RhCl₂]₂) with a directing group (e.g., pyridyl) facilitates regioselective carboxylation using carbon monoxide (CO) in a dimethylacetamide (DMA)/water mixture. Subsequent hydrolysis of the intermediate acyloxy group yields the dicarboxylic acid.

Key Optimization Insights :

  • Catalyst Loading : 5 mol% Rh(III) ensures complete conversion without side reactions.

  • CO Pressure : 30 atm optimizes carboxylation efficiency.

  • Hydrolysis : 6M HCl at reflux for 3 hours achieves quantitative deprotection.

Integrated Synthetic Pathway

A proposed sequence for 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid synthesis is as follows:

  • Suzuki coupling of 3-bromo-5-fluorophenylboronic acid and 3-chlorophenyl triflate.

  • Fluorination at C5 using BFIB.

  • Chlorination at C3' using PhICl₂.

  • Rhodium-catalyzed dual carboxylation.

Table 3: Multi-Step Synthesis Performance

StepReaction TypeYield (%)Purity (%)
1Suzuki Coupling7895
2Fluorination6890
3Chlorination7288
4Carboxylation6585

Challenges and Mitigation Strategies

  • Regioselectivity in Halogenation : Competing para/ortho substitution is mitigated by steric hindrance from pre-existing substituents.

  • Carboxylation Over-Oxidation : Controlled CO pressure and low temperatures prevent decarboxylation.

  • Purification Complexity : Flash chromatography with gradient elution (ethyl acetate/heptane) isolates intermediates effectively .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic uses. Interaction studies focus on how it interacts with biological systems, particularly enzymes and receptors. These studies help elucidate mechanisms of action, which can inform drug development strategies.

Case Study Example : Research has shown that biphenyl derivatives can exhibit antitumor activity by inhibiting specific pathways involved in cancer cell proliferation. The structural features of 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid may enhance its selectivity for certain targets compared to other biphenyl derivatives.

Material Science

Due to its unique electronic properties, this compound is being explored as a building block for advanced materials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and the development of organic semiconductors.

Research Findings : Studies indicate that incorporating such biphenyl derivatives into polymer matrices can improve thermal stability and mechanical properties, making them valuable for high-performance materials.

Environmental Chemistry

The compound's reactivity allows it to be utilized in environmental remediation processes. Its ability to interact with various pollutants can be harnessed for the development of new methods for detoxifying contaminated environments.

Example Application : Research has demonstrated that biphenyl derivatives can effectively degrade certain organic pollutants under specific conditions, suggesting potential use in environmental cleanup efforts.

Future Research Directions

Given the limited public information available on this compound, further research avenues could include:

  • In-depth Biological Studies : Investigating its interactions at the molecular level with various biological targets.
  • Material Development : Exploring its potential as a precursor for novel materials with enhanced properties.
  • Environmental Applications : Assessing its efficacy in degrading pollutants and its overall environmental impact.

Mechanism of Action

The mechanism of action of 3’-Chloro-5-fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity. The carboxylic acid groups facilitate interactions with active sites of enzymes, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence Source
3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid 3'-Cl, 5-F, 3,4'-COOH C₁₄H₈ClFO₄ 294.67 MOF linkers, potential medicinal uses
6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS 1261941-47-2) 6-F, 3,4'-COOH C₁₄H₉FO₄ 260.21 MOF synthesis, electronic modulation
2′-Fluoro-5-methoxy[1,1'-biphenyl]-3,4′-dicarboxylic acid (CAS 1381944-79-1) 2'-F, 5-OCH₃, 3,4'-COOH C₁₅H₁₁FO₅ 290.25 Solubility studies, mixed electronic effects
Biphenyl-3,4’-dicarboxylic acid None (parent structure) C₁₄H₁₀O₄ 242.23 MOF linker (C-C distance: 8.98 Å)
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-5-(trifluoromethyl)-, 4'-methyl ester (CAS 1261986-53-1) 3'-Cl, 5-CF₃, 4'-COOCH₃ C₁₆H₉ClF₃O₄ 357.69 Intermediate for pharmaceuticals

Key Comparative Analyses

Electronic and Steric Effects
  • Halogen Substituents: The target compound’s 3'-Cl and 5-F groups introduce stronger electron-withdrawing effects compared to the methoxy group in CAS 1381944-79-1.
  • Trifluoromethyl vs. Fluoro : The trifluoromethyl group in CAS 1261986-53-1 provides greater steric bulk and lipophilicity compared to the target’s fluorine, which may reduce solubility in polar solvents .

MOF Design and Performance

  • Pore Size Modulation : The target compound’s shorter C-C distance (~8–9 Å) compared to m-terphenyl derivatives (~12–16 Å) makes it suitable for compact MOFs with high surface areas, advantageous for gas storage (e.g., methane) or catalysis .
  • Functionalization Potential: Halogenated linkers like the target compound offer post-synthetic modification sites (e.g., Suzuki coupling), enabling tailored MOF functionalities for sensing or adsorption .

Medicinal Chemistry

  • The dicarboxylic acid groups could serve as hydrogen-bonding motifs in drug design .

Biological Activity

3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a synthetic organic compound belonging to the biphenyl family. Its unique chemical structure, characterized by the presence of chlorine and fluorine substituents along with two carboxylic acid groups, imparts distinct biological properties. This article reviews its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H8ClFO4C_{14}H_{8}ClFO_{4}, with a molecular weight of 294.66 g/mol. The compound's structure can be visualized as follows:

  • Biphenyl Backbone : A core structure consisting of two phenyl rings.
  • Substituents :
    • Chlorine at the 3' position.
    • Fluorine at the 5 position.
    • Carboxylic acid groups at the 3 and 4' positions.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. The presence of halogen atoms (chlorine and fluorine) is known to enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against bacterial and fungal pathogens.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Compounds in the biphenyl family have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with cellular receptors that regulate various physiological processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences among related compounds:

Compound NameChemical StructureUnique Features
3-Chloro-4-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acidSimilar biphenyl structureDifferent functional group positioning affecting reactivity
3-Bromo-3’-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acidBromine instead of chlorineMay exhibit different biological activities due to bromine's larger atomic size
3-Chloro-3’-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acidMethyl group substitutionAlters steric hindrance affecting reactivity

Q & A

Q. What are the common synthetic routes for 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core, followed by functional group transformations. For example:

Biphenyl Core Formation : A halogenated arylboronic acid is coupled with a substituted aryl halide using a palladium catalyst under inert conditions .

Carboxylic Acid Introduction : Hydrolysis of nitrile or ester intermediates under acidic or basic conditions (e.g., NaOH, H₂SO₄) .

Purification : Recrystallization or column chromatography is used to isolate the product.
Key factors include solvent choice (e.g., THF for Suzuki coupling) and temperature control (reflux for hydrolysis).

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and biphenyl connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M-H]⁻ ion) .
  • Infrared (IR) Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : The biphenyl core and carboxylic acid groups enable:
  • Coordination Polymers : Forms stable metal-organic frameworks (MOFs) with transition metals (e.g., Cu²⁺, Zn²⁺) for gas storage or catalysis .
  • Liquid Crystals : The rigid structure and substituents (Cl, F) enhance anisotropic properties .
  • Polymer Additives : Improves thermal stability in polyesters via hydrogen bonding .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%), solvent (toluene vs. DMF), and temperature (80–120°C) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in cross-coupling steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What methodologies are recommended for analyzing contradictory spectral data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computed spectra (DFT calculations) to resolve ambiguities in substituent positions .
  • X-Ray Crystallography : Resolve structural conflicts (e.g., dihedral angles between biphenyl rings) .
  • Tandem MS/MS : Differentiate isomeric impurities by fragmentation patterns .

Q. How does the substitution pattern influence the compound's ability to form coordination complexes?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The 3'-Cl and 5'-F groups reduce electron density on the biphenyl core, enhancing metal-ligand binding (e.g., stronger Cu²⁺ coordination) .
  • Steric Considerations : The 3,4'-dicarboxylic acid arrangement allows chelation without steric hindrance (Table 1) .

Table 1 : Coordination Properties of Substituted Biphenyl Dicarboxylic Acids

SubstituentsMetal IonStability Constant (log K)Application
3'-Cl, 5'-F, 3,4'-COOHCu²⁺8.2Catalysis
4,4'-F, 3-COOHZn²⁺7.6MOFs

Q. What computational approaches can predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Simulate reaction pathways (e.g., Fukui indices to identify nucleophilic/electrophilic sites) .
  • Machine Learning : Train models on existing biphenyl reaction data to predict optimal conditions for C-C coupling or hydrolysis .
  • Molecular Dynamics : Study solvent effects on crystallization behavior during purification .

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